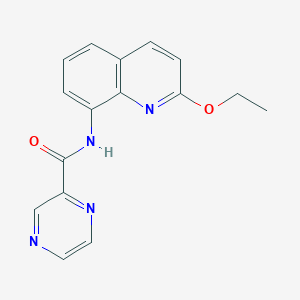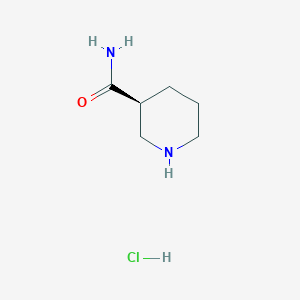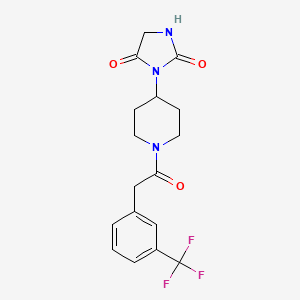![molecular formula C24H27N5O2 B2640217 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide CAS No. 923132-46-1](/img/structure/B2640217.png)
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an aniline derivative, and a phenoxypropanamide moiety
Mechanism of Action
Target of Action
The primary target of the compound N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide, also known as TCMDC-124968, is the kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing . This kinase is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide interacts with its target, PfCLK3, by forming hydrogen bonds with specific residues of the protein . This interaction inhibits the kinase activity of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the malarial parasite .
Biochemical Pathways
The inhibition of PfCLK3 by N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide affects the RNA splicing pathway in the malarial parasite . This disruption in the RNA splicing process leads to downstream effects that are detrimental to the survival and propagation of the parasite .
Result of Action
The result of the action of N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide is the inhibition of PfCLK3, leading to disruption in the RNA splicing process of the malarial parasite . This disruption is detrimental to the survival and propagation of the parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-124968 interacts with several enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the enzyme PfCLK3, which is essential for the survival of the Plasmodium falciparum, the parasite responsible for malaria . The nature of these interactions is primarily inhibitory, affecting the activity of the targeted enzymes .
Cellular Effects
TCMDC-124968 has shown to have profound effects on various types of cells, particularly those of the Plasmodium falciparum . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to changes in the normal functioning of these cells, potentially leading to their death .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124968 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the PfCLK3 enzyme, inhibiting its function and thus disrupting the normal life cycle of the Plasmodium falciparum .
Temporal Effects in Laboratory Settings
It has been observed that the compound maintains its stability and continues to exhibit its inhibitory effects on the PfCLK3 enzyme over time .
Metabolic Pathways
Given its inhibitory effect on the PfCLK3 enzyme, it is likely that it plays a role in the metabolic pathways related to the life cycle of the Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting pyrrolidine with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
Substitution Reactions: The 4-methyl group is introduced via alkylation reactions, often using methyl iodide as the alkylating agent.
Coupling Reactions: The aniline derivative is coupled with the pyrimidine ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Formation of the Phenoxypropanamide Moiety: The phenoxypropanamide group is introduced through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium on carbon, EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of N-oxides, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the phenoxypropanamide group.
4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but without the aniline derivative and phenoxypropanamide group.
Uniqueness
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide is unique due to its combination of a pyrimidine ring, a pyrrolidine group, an aniline derivative, and a phenoxypropanamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-16-22(29-14-6-7-15-29)28-24(25-17)27-20-12-10-19(11-13-20)26-23(30)18(2)31-21-8-4-3-5-9-21/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKBRIKCZGQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-]](/img/structure/B2640138.png)
![3-(4-fluorophenyl)-1-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2640141.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2640142.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2640144.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2640145.png)

![6-ETHYL-3-[4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-4H,5H,6H,7H-[1,2]THIAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2640151.png)
![1-({5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)cyclopentan-1-ol](/img/structure/B2640152.png)
![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)


